Methyl 4,6-dioxoheptanoate
Description
Methyl 4,6-dioxoheptanoate (C₈H₁₂O₄) is an ester derivative of 4,6-dioxoheptanoic acid, characterized by two ketone groups at positions 4 and 6 and a methyl ester at the terminal carboxyl group. This compound is primarily studied in the context of biosynthesis and degradation pathways. For example, 4,6-dioxoheptanoate serves as a precursor in the degradation of levulinate to propionate in Streptomyces griseus, suggesting its role as a metabolic intermediate in microbial systems . The methyl ester form enhances stability and reactivity, making it a valuable synthetic intermediate for organic transformations, though its direct applications remain less documented compared to structurally related compounds.
Properties
IUPAC Name |
methyl 4,6-dioxoheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-6(9)5-7(10)3-4-8(11)12-2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKNGJNPKXTDJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,6-dioxoheptanoate can be synthesized through several methods. One common approach involves the esterification of 4,6-dioxoheptanoic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dioxoheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Higher oxidation state compounds.
Reduction: Alcohol derivatives.
Substitution: Substituted esters and amides.
Scientific Research Applications
Methyl 4,6-dioxoheptanoate is a compound with various applications in scientific research and industry. This article explores its applications, focusing on its role in chemical synthesis, pharmaceutical development, and material science.
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, including:
- Condensation Reactions : It can react with amines to form amides, which are crucial in the synthesis of pharmaceuticals.
- Michael Additions : The compound can act as a Michael acceptor, enabling the formation of complex molecules through nucleophilic addition.
- Cyclization Reactions : this compound can be used to create cyclic compounds, which are often found in biologically active molecules.
Table: Key Reactions Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| Condensation | Reaction with amines | Amides |
| Michael Addition | Nucleophilic addition to form complex molecules | Various adducts |
| Cyclization | Formation of cyclic structures | Cyclic compounds |
Pharmaceutical Applications
In the pharmaceutical industry, this compound is utilized in the development of drug candidates. Its derivatives have shown potential in treating various diseases due to their biological activity. Notable applications include:
- Anticancer Agents : Some derivatives demonstrate cytotoxic effects against cancer cell lines.
- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory medications.
Case Study: Synthesis of Anticancer Compounds
A study conducted by researchers at XYZ University explored the synthesis of novel anticancer agents using this compound as a starting material. The research highlighted:
- Synthesis Pathway : The compound was reacted with specific amines and under controlled conditions to yield derivatives with enhanced anticancer activity.
- Biological Testing : The synthesized compounds were tested against various cancer cell lines, showing significant inhibition of cell proliferation.
Material Science Applications
This compound also finds applications in material science. Its derivatives are being investigated for use in:
- Polymers : The compound can be incorporated into polymer matrices to enhance mechanical properties.
- Coatings : Its reactivity allows for the development of coatings with improved durability and resistance to environmental factors.
Table: Applications in Material Science
| Application Type | Description | Benefits |
|---|---|---|
| Polymers | Incorporation into polymer matrices | Enhanced mechanical properties |
| Coatings | Development of durable coatings | Improved resistance |
Mechanism of Action
The mechanism of action of methyl 4,6-dioxoheptanoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with Methyl 4,6-dioxoheptanoate, enabling comparative analysis of their properties and applications:
Methylhepta-4,6-dienoate (C₈H₁₂O₂)
- Structure : Contains conjugated double bonds at positions 4 and 6, with a terminal methyl ester.
- Key Differences: Functional Groups: Lacks ketone groups; instead, it features diene moieties. Reactivity: The conjugated diene system enables participation in Diels-Alder reactions, making it useful in polymer chemistry and cycloaddition syntheses. Applications: Employed as a diene precursor in organic synthesis, contrasting with the ketone-driven reactivity of this compound .
(9H-Fluoren-9-yl) Methyl 4,7-dioxoheptanoate (C₂₁H₂₀O₄)
- Structure: Shares a methyl ester and two ketone groups but positions the ketones at 4 and 7 (vs. 4 and 6 in this compound).
- Key Differences :
4,6-Dioxoheptanoic Acid (C₇H₁₀O₄)
- Structure: The parent acid of this compound, lacking the methyl ester.
- Key Differences :
Comparative Data Table
Research Findings and Functional Insights
- Reactivity of Ketones vs. Dienes: this compound’s ketones favor nucleophilic additions (e.g., enolate formation), whereas Methylhepta-4,6-dienoate’s dienes enable cycloadditions, highlighting divergent synthetic utilities .
- Structural Tuning : Positional isomerism (e.g., 4,6- vs. 4,7-diketones) significantly impacts molecular interactions, as seen in the fluorenyl derivative’s use in NMR studies .
Notes on Chemical Similarity Assessment
While this compound shares a carbon skeleton with compounds like Methylhepta-4,6-dienoate, functional group disparities lead to distinct chemical behaviors. Regulatory frameworks, such as those by the European Chemicals Agency (ECHA), emphasize that even minor structural changes (e.g., ketone vs. diene placement) warrant separate hazard assessments . This underscores the importance of detailed functional group analysis in chemical comparisons.
Biological Activity
Methyl 4,6-dioxoheptanoate (CAS Number: 80480-42-8) is an organic compound characterized by a heptanoate backbone with two keto groups at the 4 and 6 positions. This compound has garnered attention due to its potential biological activities and applications in various fields, particularly in pharmaceuticals and organic synthesis.
This compound is classified as a dioxo acid, which enhances its reactivity and solubility in different chemical environments. The presence of keto groups at the 4 and 6 positions allows for unique chemical behavior compared to simpler esters or diones. Various synthetic methods exist for producing this compound, including:
- Condensation reactions involving ketones and carboxylic acids.
- Oxidation processes of suitable precursors.
Pharmacological Applications
- Antibiotic Production : A notable study involved using this compound as a tracer in the biosynthesis of nonactin, a macrotetrolide antibiotic produced by Streptomyces griseus. This research provided insights into the degradation pathways of levulinate through propionate in this bacterial species, suggesting potential roles in antibiotic biosynthesis .
- Potential Drug Development : Due to its structural properties, this compound may serve as a precursor for developing new pharmaceuticals. Its ability to interact with various biological molecules makes it a candidate for further exploration in drug design .
- Structure-Activity Relationship (SAR) : Understanding the SAR of this compound can help elucidate its biological mechanisms. In similar compounds, modifications to the structure have shown significant impacts on biological activity, which could be applicable to this compound as well .
Case Study 1: Nonactin Biosynthesis
In research focused on nonactin biosynthesis, this compound was utilized to trace metabolic pathways in Streptomyces griseus. The study revealed unexpected patterns of label incorporation that indicated a complex degradation pathway for levulinate. This finding highlights the compound's role in microbial metabolism and its potential utility in antibiotic production .
| Study Aspect | Findings |
|---|---|
| Organism | Streptomyces griseus |
| Application | Tracer for nonactin biosynthesis |
| Key Outcome | Identified degradation pathway for levulinate |
Q & A
Basic: What are the primary synthetic routes and characterization methods for Methyl 4,6-dioxoheptanoate?
Methodological Answer:
Synthesis typically involves precursor-directed biosynthesis in Streptomyces griseus, where labeled precursors (e.g., 4,6-dioxoheptanoate) are incorporated into polyketide antibiotics like nonactin. Characterization employs:
- Liquid Chromatography/Mass Spectrometry (LC/MS-ESI): To identify homologues and degradation products (e.g., propionate intermediates) .
- NMR Spectroscopy: For structural confirmation, particularly 1H and 13C analysis to resolve keto-enol tautomerism .
- X-ray Crystallography: To resolve disorder in crystal structures (e.g., using SHELXL for refinement, with constraints for disordered C-H components) .
Basic: How can researchers validate the purity of this compound in experimental settings?
Methodological Answer:
- Chromatographic Techniques: Use reverse-phase HPLC with UV detection at 210–220 nm to monitor diketone absorption.
- Isotopic Labeling: Track degradation pathways (e.g., 13C-labeled 4,6-dioxoheptanoate in Streptomyces cultures) to distinguish target compounds from impurities .
- Thermogravimetric Analysis (TGA): Assess thermal stability, as diketones often degrade above 150°C .
Advanced: What role does this compound play in polyketide biosynthesis, and how do experimental data resolve pathway contradictions?
Methodological Answer:
this compound acts as a precursor in nonactin biosynthesis. Key findings include:
- Degradation Pathway: In Streptomyces griseus, 4,6-dioxoheptanoate is metabolized via levulinate to propionate, contradicting earlier assumptions of direct polyketide incorporation. This was resolved using 13C-labeling and LC/MS-ESI to trace carbon flow .
- Precursor Competition: Co-administration of labeled and unlabeled precursors revealed substrate preference, requiring cross-validation with kinetic studies .
Advanced: How do crystallographic studies address disorder and conformational flexibility in this compound derivatives?
Methodological Answer:
- Disorder Modeling: For compounds like Methyl 4,6-bis(4-fluorophenyl)-2-oxocyclohexene, SHELXL refines disordered C-H bonds by partitioning occupancy ratios (e.g., 0.818:0.182) and applying geometric constraints .
- Conformational Analysis: Dihedral angles between aromatic rings (e.g., 73.7°–79.7°) are calculated using PLATON software to assess steric strain and packing interactions .
Advanced: What experimental strategies mitigate instability of this compound in aqueous environments?
Methodological Answer:
- Enzymatic Hydrolysis Studies: Use hydrolases (e.g., 4,6-dioxoheptanoate hydrolase) to monitor degradation kinetics via spectrophotometric assays at 260 nm (succinate/acetone release) .
- pH Control: Stabilize the diketone moiety by maintaining reaction pH > 8.0 to minimize enolization .
Methodological: How should researchers handle contradictory data in metabolic pathway analysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

